molecular formula C7H3Br2FO B1410259 4,5-Dibromo-2-fluorobenzaldehyde CAS No. 1807181-56-1

4,5-Dibromo-2-fluorobenzaldehyde

Cat. No.: B1410259
CAS No.: 1807181-56-1
M. Wt: 281.9 g/mol
InChI Key: XBYJXJKDBNPTPI-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where a precursor compound such as 4,5-dibromo-2-chlorobenzaldehyde undergoes fluorination using a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves controlled temperature and pressure conditions, along with the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dibromo-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

    4-Bromo-2-fluorobenzaldehyde: Similar structure but with only one bromine atom.

    2,4-Difluorobenzaldehyde: Contains two fluorine atoms instead of bromine.

    4,5-Dibromo-2-chlorobenzaldehyde: Contains a chlorine atom instead of fluorine.

Biological Activity

4,5-Dibromo-2-fluorobenzaldehyde (4,5-DBrF-BA) is an organic compound with the molecular formula C7_7H3_3Br2_2FO. It features a benzaldehyde functional group with two bromine atoms and one fluorine atom substituted on the aromatic ring. This compound is notable for its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Appearance : Yellow crystalline solid
  • Melting Point : 120-122°C
  • Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform

Antimicrobial Properties

Research indicates that 4,5-DBrF-BA exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting its potential use in developing new antimicrobial agents .

MicroorganismActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal activity

Anticancer Activity

Initial investigations into the anticancer properties of 4,5-DBrF-BA suggest that it may induce apoptosis in cancer cells. The halogenated structure of this compound is believed to influence cell signaling pathways, potentially leading to the inhibition of tumor growth. However, comprehensive studies are required to fully elucidate its mechanisms of action and efficacy.

The biological activity of 4,5-DBrF-BA can be attributed to several factors:

  • Electron-Withdrawing Effects : The presence of fluorine and bromine atoms can enhance the reactivity of the aldehyde group, facilitating interactions with biological targets.
  • Cell Signaling Interference : Preliminary studies suggest that this compound may interfere with cellular processes such as DNA replication or protein synthesis, which are critical for cancer cell proliferation.
  • Induction of Apoptosis : Evidence points towards the ability of 4,5-DBrF-BA to trigger apoptotic pathways in cancer cells, although further research is necessary to confirm these findings.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial effects of 4,5-DBrF-BA found that it effectively inhibited both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated a strong potential for this compound as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines demonstrated that 4,5-DBrF-BA exhibited cytotoxic effects at certain concentrations. The compound was tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, showing reduced viability and increased apoptosis markers compared to control groups .

Properties

IUPAC Name

4,5-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJXJKDBNPTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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